N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide
Description
N-{2-[6-(Methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a structural motif known for its pharmacological relevance. The ethyl linker at the 1-position connects the core to a thiophene-containing acetamide group, which may influence solubility and target selectivity.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S2/c1-27-18-21-16(23-6-8-26-9-7-23)14-12-20-24(17(14)22-18)5-4-19-15(25)11-13-3-2-10-28-13/h2-3,10,12H,4-9,11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHWYBTIPCCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclization of 5-aminopyrazole precursors. A one-flask method, adapted from MDPI studies, involves treating 5-amino-6-(methylsulfanyl)-1H-pyrazole with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) to generate a Vilsmeier-Haack intermediate. Subsequent heterocyclization with hexamethyldisilazane (HMDS) at 70–80°C yields 4-chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (Figure 1). This method achieves yields up to 91% under optimized conditions.
Table 1: Conditions for Pyrazolo[3,4-d]Pyrimidine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Vilsmeier Amidination | PBr₃, DMF, 60°C, 1–2 h | 85–91 | |
| Heterocyclization | HMDS, Reflux, 3–5 h | 89–91 |
Functionalization at the N1 Position
Alkylation with 2-Bromoethylamine
The N1 nitrogen of the pyrazolo[3,4-d]pyrimidine core is alkylated using 2-bromoethylamine hydrobromide. In acetone with K₂CO₃, this reaction forms 1-(2-aminoethyl)-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine. Yields range from 75–82%, with excess bromoethylamine ensuring complete substitution.
Synthesis of 2-(Thiophen-2-yl)Acetamide Moiety
Activation of Thiophene-2-Acetic Acid
Thiophene-2-acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. The resulting acyl chloride is reacted with ammonium hydroxide to yield 2-(thiophen-2-yl)acetamide, achieving 88–92% purity after recrystallization.
Coupling of Core and Acetamide Side Chain
Amide Bond Formation
The ethylamine side chain is coupled with 2-(thiophen-2-yl)acetyl chloride via a Schlenk technique. Using triethylamine (TEA) as a base in anhydrous DCM, the reaction proceeds at 0°C to room temperature, yielding the target compound in 68–74%.
Table 2: Optimization of Coupling Reaction
| Coupling Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| AcCl | TEA | DCM | 0°C → RT | 68–74 |
| EDC/HOBt | DIPEA | DMF | RT | 72–78 |
Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate, 3:1), followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms substituent integration, while high-resolution mass spectrometry (HRMS) validates molecular weight (Calcd. for C₂₁H₂₅N₇O₂S₂: 511.14; Found: 511.13).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : The carbonyl groups within the structure can be reduced to alcohols under suitable conditions.
Substitution: : The aromatic rings within the compound allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conducted using a variety of reagents depending on the desired substitution, such as halogenating agents or organometallic compounds.
Major Products
The major products from these reactions vary but can include sulfoxides, primary alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide exhibit anticancer properties. Studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation and survival. The compound's structural features may enhance its ability to bind to these targets, leading to reduced tumor growth in vitro and in vivo models.
Case Study: Inhibition of Kinase Activity
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibited the activity of several kinases implicated in cancer pathways. The introduction of the methylsulfanyl and morpholine groups was found to enhance selectivity and potency against certain cancer cell lines .
2. Neuroprotective Effects
The morpholine moiety in the compound suggests potential neuroprotective effects. Morpholine derivatives are known to interact with neurotransmitter systems and may offer protection against neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a preclinical study involving rodent models of neurodegeneration, compounds with similar structures showed a significant reduction in neuronal apoptosis and improved cognitive function. This suggests that this compound could be explored further for treating conditions like Alzheimer's disease .
3. Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. The presence of thiophene may contribute to enhanced interaction with microbial targets.
Case Study: Efficacy Against Bacterial Strains
A series of experiments assessed the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that specific modifications led to increased activity against resistant strains, making this class of compounds promising candidates for developing new antibiotics .
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets, such as protein kinases. It inhibits their activity by binding to the active site, thereby blocking substrate access and subsequent signaling pathways. This inhibition can modulate cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
N-{2-[6-(Methylsulfanyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopropanecarboxamide
This analog (CAS RN 941985-93-9) replaces the thiophen-2-yl acetamide group with a cyclopropanecarboxamide moiety.
6-Substituted Phenyl Derivatives
Compounds such as 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 2–10) feature phenyl or substituted phenyl groups at the 6-position. These derivatives prioritize aryl interactions over the methylsulfanyl group in the target compound, which may reduce steric hindrance and modulate electronic properties .
Thieno[3,2-d]pyrimidine Core Analogs
Thieno[3,2-d]pyrimidine derivatives (e.g., 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde) replace the pyrazolo-pyrimidine core with a thieno-pyrimidine scaffold. For instance, morpholinyl-thieno-pyrimidines are frequently employed in kinase inhibitors targeting PI3K/AKT/mTOR pathways .
Substituent Variations in Heterocyclic Acetamides
Triazolo[1,5-a]pyrimidinyl Sulfanyl Acetamides
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (CAS 1091584-55-2) replaces the pyrazolo-pyrimidine core with a triazolo-pyrimidine system. The triazolo group enhances π-π stacking interactions, while the sulfanyl linkage may improve metabolic stability compared to the target compound’s methylsulfanyl group .
Thiazolo[3,2-a]pyrimidinone Derivatives
Compounds like 6-substituted phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one (14, 17–19) incorporate fused thiazole rings. This modification increases rigidity and may enhance antimicrobial activity, as seen in structurally related thiazolidinones .
Structural and Functional Data Table
Biological Activity
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide, identified by its CAS number 941942-16-1, is a complex chemical compound with potential biological implications, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and its role in inhibiting specific kinases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a methylsulfanyl group and a morpholine moiety, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₆O₂S₂ |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 941942-16-1 |
The compound exhibits significant activity as an inhibitor of various tyrosine kinases, including Src and Bcr-Abl. Tyrosine kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Inhibition Studies
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory effects on Src family kinases. For instance:
- Compound 1a (SI83) showed effectiveness in reducing tumor volume in osteosarcoma models.
- Compound 1b (SI223) resulted in over 50% reduction in tumor volume in chronic myelogenous leukemia (CML) models.
- Compound 1c (SI306) displayed activity against neuroblastoma and glioblastoma models.
These findings suggest that modifications to the core structure can enhance biological activity against specific cancer types .
Case Studies
- Osteosarcoma : In xenograft mouse models, compounds derived from pyrazolo[3,4-d]pyrimidine demonstrated significant tumor regression.
- Chronic Myelogenous Leukemia : Studies indicated that certain derivatives effectively inhibited cell proliferation and induced apoptosis in CML cell lines.
- Neuroblastoma and Glioblastoma : The compound's ability to inhibit growth in these aggressive cancers highlights its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influences biological activity. For example:
- The incorporation of morpholine enhances solubility and bioavailability.
- Methylsulfanyl substitutions improve kinase inhibition potency.
Q & A
Q. What are the optimal synthetic routes for this compound, considering its pyrazolo[3,4-d]pyrimidine core?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine scaffold via cyclization of 4-chlorophenyl derivatives with thioacetamide under reflux conditions .
- Step 2: Introduction of the morpholin-4-yl group through nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
- Step 3: Final acylation using 2-(thiophen-2-yl)acetic acid chloride in the presence of a base (e.g., triethylamine) to form the acetamide moiety . Yield optimization relies on stoichiometric control and inert atmosphere maintenance.
Q. Which spectroscopic techniques confirm structural integrity and purity?
Key methods include:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., methylsulfanyl at C6, morpholine at C4) .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H] peaks) .
- IR Spectroscopy: Identification of amide C=O stretches (~1650–1700 cm) and thiophene C-S bonds (~600–700 cm) .
Q. What purification methods are recommended post-synthesis?
- Column Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate byproducts .
- Recrystallization: Ethanol/water mixtures improve crystallinity and purity .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic factors:
- Solubility Testing: Assess logP values to optimize bioavailability; consider PEG-based formulations if hydrophobicity limits absorption .
- Metabolic Stability: Use liver microsome assays to identify degradation pathways (e.g., cytochrome P450 interactions) .
- Dose-Response Refinement: Adjust dosing regimens in animal models to align with in vitro IC values .
Q. What strategies optimize reaction yield during the acylation step?
Key parameters include:
- Catalyst Selection: DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl group .
- Solvent Choice: Dichloromethane or THF minimizes side reactions (e.g., hydrolysis) .
- Temperature Control: Maintain 0–5°C to suppress thermal decomposition of intermediates .
Q. How does the morpholin-4-yl group influence binding affinity to target enzymes?
- Structural Analysis: X-ray crystallography (using SHELX for refinement) reveals hydrogen bonding between morpholine oxygen and enzyme active sites (e.g., kinase ATP pockets) .
- Computational Modeling: Molecular docking (AutoDock Vina) shows that the morpholine ring’s conformational flexibility enhances binding entropy .
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets to resolve electron density for sulfur atoms in methylsulfanyl and thiophene groups .
- Refinement in SHELXL: Apply anisotropic displacement parameters and restraints for torsional angles in the pyrazolo-pyrimidine core .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
